molecular formula C12H8F3N3O B2801989 5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439111-88-3

5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2801989
CAS RN: 439111-88-3
M. Wt: 267.211
InChI Key: WAMWYWVBJFCLEG-UHFFFAOYSA-N
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Description

5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have been synthesized using simpler and greener methodologies . A synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .


Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidines (PPs) have tunable photophysical properties . The PPs bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl2Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .


Physical And Chemical Properties Analysis

The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G . The stability under exposure to extreme pH was also studied .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

PP derivatives serve as excellent fluorescent probes due to their tunable photophysical properties. Researchers have identified several key characteristics that make them strategic compounds for optical applications:

Anticancer Agents

While PP derivatives have shown promise in various applications, some compounds within this family have demonstrated potent anticancer activity. For instance, novel thiazolopyrimidine derivatives inhibited CDK enzymes and induced apoptosis in human cancer cell lines .

Medicinal Chemistry

PP derivatives fall into the category of N-heterocyclic compounds with significant impact in medicinal chemistry. Their structural diversity and photophysical properties make them attractive candidates for drug development .

Material Science and Organic Electronics

Due to their heteroatoms (such as nitrogen), PP derivatives possess unique properties that make them suitable for material science applications. Researchers have explored their use in organic light-emitting devices (OLEDs) and other electronic materials .

Chelating Agents for Ions

The presence of heteroatoms in PP structures allows them to act as potential chelating agents for metal ions. This property has implications in analytical chemistry and environmental monitoring .

Bio-Macromolecular Interactions

PP derivatives can interact with biomolecules, making them valuable tools for studying bio-macromolecular interactions. Their solubility in green solvents further enhances their applicability in biological research .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . This suggests potential future directions in the development of optical applications and materials science.

properties

IUPAC Name

5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O/c1-7-5-11-16-8(9-3-2-4-19-9)6-10(12(13,14)15)18(11)17-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMWYWVBJFCLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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